REACTION_CXSMILES
|
[CH:1]1([CH:4]([O:7][C:8]2[CH:9]=[C:10]([CH:15]=[C:16]([O:20][CH3:21])[C:17]=2[O:18][CH3:19])[C:11]([O:13][CH3:14])=[O:12])[C:5]#[CH:6])[CH2:3][CH2:2]1>C(N(CC)C1C=CC=CC=1)C>[CH:1]1([CH:4]2[CH:5]=[CH:6][C:9]3=[C:10]([C:11]([O:13][CH3:14])=[O:12])[CH:15]=[C:16]([O:20][CH3:21])[C:17]([O:18][CH3:19])=[C:8]3[O:7]2)[CH2:3][CH2:2]1
|
Name
|
methyl (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzoate
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Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C#C)OC=1C=C(C(=O)OC)C=C(C1OC)OC
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
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Control Type
|
UNSPECIFIED
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Setpoint
|
200 °C
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Type
|
CUSTOM
|
Details
|
stirred at 200° C. for a further 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off at 90° C./1 mbar
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography with toluene
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1OC=2C(C=C1)=C(C=C(C2OC)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |